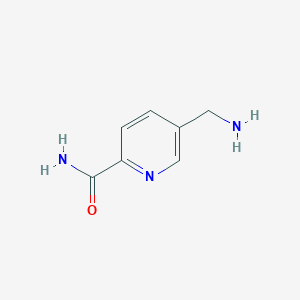

5-(Aminomethyl)pyridine-2-carboxamide

Übersicht

Beschreibung

5-(Aminomethyl)pyridine-2-carboxamide, often abbreviated as 5-AMPCA, is an organic compound used in scientific research. It is a white crystalline solid, soluble in water and most organic solvents. 5-AMPCA has a wide range of applications in the fields of biochemistry, physiology, and pharmacology, and it has been used as a key intermediate in the synthesis of various drugs.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Antituberculosis Activity

5-(Aminomethyl)pyridine-2-carboxamide derivatives have shown promising results in the field of medicinal chemistry. For instance, a study revealed the anti-inflammatory properties of a related compound, 1-β-D-ribofuranosyl pyridin-2-one-5-carboxamide, which is used in the treatment of adjuvant-induced arthritis (Rajeswaran & Srikrishnan, 2008). Additionally, certain derivatives have demonstrated moderate to good antituberculosis activity, highlighting their potential in addressing tuberculosis-related health issues (Jadhav et al., 2016).

DNA Binding and Antimicrobial Properties

Studies have shown that pyridine-2-carboxamide derivatives can bind specifically to certain DNA sequences, offering insights into DNA-protein interactions and potential therapeutic applications (Wade, Mrksich, & Dervan, 1992). Furthermore, these compounds exhibit antimicrobial activities, with several synthesized derivatives demonstrating significant activity against various bacterial and fungal strains (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Safety and Hazards

Zukünftige Richtungen

While the future directions for this specific compound are not explicitly mentioned in the sources, it’s known that pyrimidines, a class of compounds to which this compound is related, have potential for further development as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Wirkmechanismus

Mode of Action

Some pyridine carboxamide derivatives have been found to exhibit inhibitory action against urease . They interact with the enzyme urease, leading to a decrease in its activity . The specific interactions of 5-(Aminomethyl)pyridine-2-carboxamide with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

It’s worth noting that some nad+ metabolites, such as n-methyl-2-pyridone-5-carboxamide (n-me-2py), have been found to inhibit tgfβ1-induced fibrosis and inflammatory gene expression in kidney fibroblasts . The downstream effects of these interactions on other biochemical pathways remain to be investigated.

Biochemische Analyse

Biochemical Properties

5-(Aminomethyl)pyridine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . The interaction between this compound and urease involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be crucial in controlling urease-related processes in biological systems.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to suppress the expression of types I and III collagen, αSMA, and IL-6 in kidney fibroblasts . Additionally, it inhibits TGFβ1-induced type I collagen and IL-6 expression in renal tubular epithelial cells . These effects suggest that this compound can modulate cellular responses to fibrotic and inflammatory stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits the phosphorylation of Akt, a key signaling molecule involved in cell survival and proliferation . This inhibition results in the suppression of fibrosis and inflammation-related genes, highlighting its potential therapeutic applications in conditions like chronic kidney disease.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects by inhibiting fibrosis and inflammation without causing significant toxicity . At higher doses, there may be potential toxic or adverse effects, which necessitate careful dosage optimization in preclinical studies. Understanding the threshold effects and toxicities at high doses is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. For instance, it is metabolized through pathways involving nicotinamide adenine dinucleotide (NAD) metabolism . The compound’s metabolites, such as N-methyl-2-pyridone-5-carboxamide, have been recognized for their anti-fibrotic and anti-inflammatory activities . These metabolic interactions highlight the compound’s potential in modulating metabolic processes in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these interactions is crucial for optimizing its therapeutic efficacy and minimizing off-target effects.

Eigenschaften

IUPAC Name |

5-(aminomethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-3-5-1-2-6(7(9)11)10-4-5/h1-2,4H,3,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWIQQOYKOABHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514534 | |

| Record name | 5-(Aminomethyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

182292-13-3 | |

| Record name | 5-(Aminomethyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(aminomethyl)pyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine](/img/structure/B1282021.png)